N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 321530-36-3
VCID: VC0461964
InChI: InChI=1S/C18H17N3O3S/c1-23-14-9-8-12(10-15(14)24-2)11-16-20-21-18(25-16)19-17(22)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)
SMILES: COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3)OC
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4g/mol

N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 321530-36-3

Main Products

VCID: VC0461964

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.4g/mol

N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide - 321530-36-3

CAS No. 321530-36-3
Product Name N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
Molecular Formula C18H17N3O3S
Molecular Weight 355.4g/mol
IUPAC Name N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H17N3O3S/c1-23-14-9-8-12(10-15(14)24-2)11-16-20-21-18(25-16)19-17(22)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)
Standard InChIKey XJOZMIZCKJZGIB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3)OC
Canonical SMILES COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3)OC
Solubility 1.3 [ug/mL]
PubChem Compound 1086848
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator